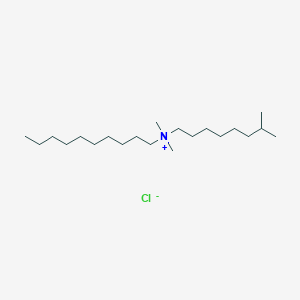
5-Fluoro-2-nitrophenol
Übersicht
Beschreibung
5-Fluoro-2-nitrophenol is a fluorinated building block with the linear formula FC6H3(NO2)OH . It has a molecular weight of 157.10 . It has been used in the total synthesis of the (+/−)-CC-1065 CPI subunit and the synthesis of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-diones .
Synthesis Analysis
The production of 5-Fluoro-2-nitrophenol is highly feasible and profitable from a manufacturer’s perspective . The synthesis of this compound involves the reaction of 4-fluoro-2-nitrophenol with various reagents such as sodium hydroxide and fluoroacetic acid .Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-nitrophenol has been analyzed using both experimental and theoretical FT-IR and FT-Raman spectra .Chemical Reactions Analysis
The heat release of the nitration process in the synthesis of 5-Fluoro-2-nitrophenol has been tested in a batch reactor through Reaction Calorimeter (RC1e, METTLER TOLEDO) and Differential Scanning Calorimetry (DSC, METTLER TOLEDO DSC3) to provide useful data for the safety risk evaluation .Physical And Chemical Properties Analysis
5-Fluoro-2-nitrophenol is a solid with a melting point of 34-37 °C . It has a density of 1.5±0.1 g/cm^3, a boiling point of 228.5±20.0 °C at 760 mmHg, and a flash point of 91.7±0.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Therapeutic Compounds
5-Fluoro-2-nitrophenol has been used in the synthesis of compounds with potential therapeutic applications. For example, it has been involved in the total synthesis of the (+/-)-CC-1065 CPI subunit , which is part of a potent antitumor antibiotic .
Inhibitors of Angiogenesis
This compound has also been utilized in creating 7-substituted 2H-1,4-benzoxazin-3-(4H)-ones , which show promise as inhibitors of angiogenesis . Angiogenesis is the process through which new blood vessels form from pre-existing vessels and is a critical process in the growth of cancers.
Safety and Hazards
5-Fluoro-2-nitrophenol may form combustible dust concentrations in air . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
Wirkmechanismus
Target of Action
It has been used in the total synthesis of the (+/−)-cc-1065 cpi subunit . More research is needed to identify the specific molecular targets of this compound.
Mode of Action
It has been used in the synthesis of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-diones . The specific interactions between 5-Fluoro-2-nitrophenol and its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
It has been used in the synthesis of 7-substituted 2H-1,4-benzoxazin-3-(4H)-ones, which have therapeutic potential as inhibitors of angiogenesis
Result of Action
The molecular and cellular effects of 5-Fluoro-2-nitrophenol’s action are not well-documented. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled .
Action Environment
It is known that it may form combustible dust concentrations in air . More research is needed to understand how environmental conditions affect its action.
Eigenschaften
IUPAC Name |
5-fluoro-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-4-1-2-5(8(10)11)6(9)3-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQURWFRNETXFTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196239 | |
| Record name | 5-Fluoro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-nitrophenol | |
CAS RN |
446-36-6 | |
| Record name | 5-Fluoro-2-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 446-36-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluoro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Fluoro-2-nitrophenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E7F47EK4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What kind of polymers can be synthesized using 5-Fluoro-2-nitrophenol as a starting material, and what are their potential applications?
A1: 5-Fluoro-2-nitrophenol acts as a key precursor in the multi-step synthesis of phthalide-containing poly(ether imide)s (PEIs). [] These polymers, after undergoing thermal treatment, show promise in gas separation applications. For instance, membranes derived from these PEIs exhibit impressive performance in separating CO2 from CH4, surpassing the 2008 Robeson limit. [] This breakthrough suggests their potential use in carbon capture and natural gas purification.
Q2: How is 5-Fluoro-2-nitrophenol utilized in the development of new herbicides, and what are the advantages of the resulting compounds?
A2: 5-Fluoro-2-nitrophenol is the cornerstone in synthesizing novel 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones, a class of compounds demonstrating potent herbicidal activity. [] These compounds function by inhibiting protoporphyrinogen oxidase (protox), a crucial enzyme in the biosynthesis of chlorophyll. [] Notably, some synthesized compounds exhibit comparable or even superior herbicidal activity to existing protox inhibitors like flumioxazin. [] Moreover, these novel compounds show promising crop selectivity profiles, making them potentially valuable tools in agriculture.
Q3: Can 5-Fluoro-2-nitrophenol contribute to the production of biobased polymers, and what makes this approach significant?
A3: Researchers have successfully employed 5-Fluoro-2-nitrophenol in the synthesis of a novel monomer, subsequently used to create a biobased poly(ether-o-hydroxyamide) (PEHA) precursor. [] This precursor, upon thermal cyclodehydration, yields biobased poly(ether benzoxazole) (PEBO). [] The resulting PEBO film exhibits remarkable properties like flexibility, self-standing capability, and high tensile strength. [] This approach is significant as it utilizes vanillin, a derivative of lignin, which is a renewable resource obtainable from plant biomass. [] Thus, incorporating 5-Fluoro-2-nitrophenol in this synthesis pathway contributes to sustainable polymer production by utilizing renewable resources and potentially reducing reliance on fossil fuel-derived materials.
Q4: Has 5-Fluoro-2-nitrophenol been explored in the context of coordination chemistry, and what insights can be gained from these studies?
A4: 5-Fluoro-2-nitrophenol features as a ligand in the formation of Pr(III) chelates. [] Spectroscopic analyses of these chelates, including absorption and emission studies, provide valuable information about their photo-physical properties. [] By studying the energy transitions and spectroscopic parameters, researchers can deduce insights into the nature of metal-ligand bonding, the influence of the ligand field on the electronic structure of the Pr(III) ion, and the potential of these complexes in applications involving luminescence or energy transfer processes.
Q5: What are the future directions for research involving 5-Fluoro-2-nitrophenol?
A5: Given its demonstrated utility, future research might explore the following:
- Optimization of Polymer Properties: Fine-tuning the synthesis of PEIs and PEBOs to enhance their properties for specific gas separation or material applications. [, ]
- Development of New Herbicides: Exploring structural modifications of the synthesized herbicides to improve their efficacy, selectivity, and environmental profile. []
- Expansion of Biobased Polymer Applications: Investigating the use of 5-Fluoro-2-nitrophenol-derived monomers in the creation of other biobased polymers with tailored properties for diverse applications. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

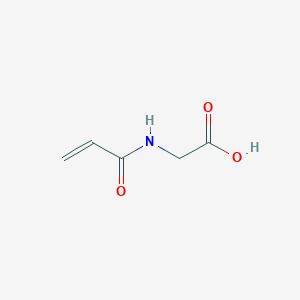
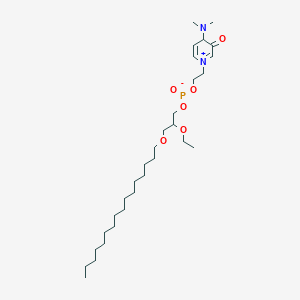


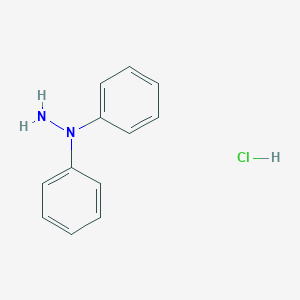
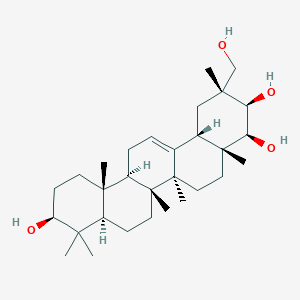

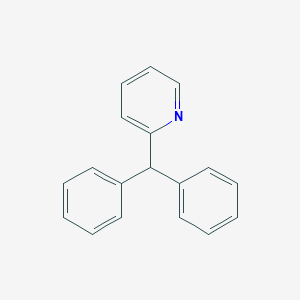
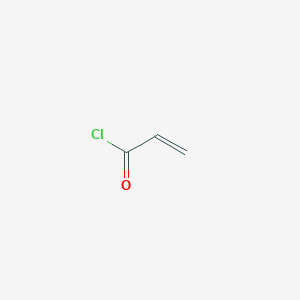
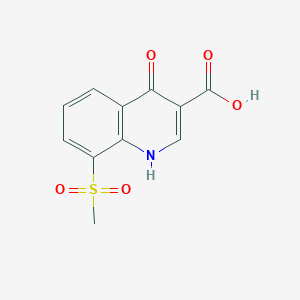
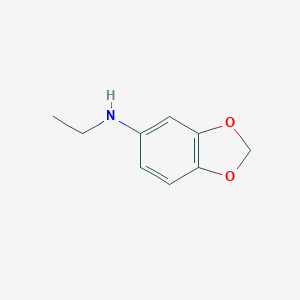

![Methyl 3-[(4-aminobenzoyl)amino]propanoate](/img/structure/B146894.png)
